3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid hydrochloride

Description

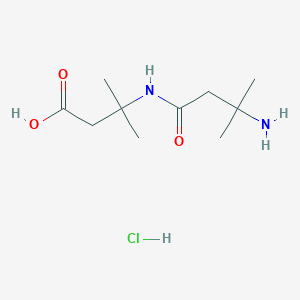

3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid hydrochloride (CAS: 1803609-00-8) is a branched-chain amino acid derivative with a molecular formula of C₁₀H₂₁ClN₂O₃ and a molecular weight of 252.74 g/mol . The compound features two tertiary amide groups and a carboxylic acid moiety, stabilized by a hydrochloride salt. Its SMILES notation is CC(C)(N)CC(=O)NC(C)(C)CC(=O)O.Cl, reflecting its stereochemical complexity and functional diversity .

However, key physical properties (e.g., melting point, density) remain unreported in available literature, highlighting gaps in current data .

Properties

IUPAC Name |

3-[(3-amino-3-methylbutanoyl)amino]-3-methylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3.ClH/c1-9(2,11)5-7(13)12-10(3,4)6-8(14)15;/h5-6,11H2,1-4H3,(H,12,13)(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGQFRDURJLYRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)NC(C)(C)CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 3-methylbutanoic acid with an appropriate amine to form an amide intermediate.

Amination: The intermediate is then subjected to amination using a suitable reagent, such as ammonia or an amine, to introduce the amino group.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.

Industrial Production Methods

Industrial production of 3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amines.

Scientific Research Applications

3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Table 1: Structural and Molecular Comparisons

Key Observations :

- Branched-Chain vs.

- Hydrochloride Salts: All listed compounds are hydrochloride salts, improving solubility in polar solvents. However, the target compound’s tertiary amide groups may reduce metabolic instability compared to ester-containing analogues like Methyl 2-amino-3-methylbutanoate hydrochloride .

- Functional Group Impact: The dimethylamino group in 3-(Dimethylamino)butanoic acid hydrochloride confers basicity, whereas the target compound’s amide linkages favor hydrogen bonding, critical for target protein interactions .

Functional Analogues

Metabutoxycaine Hydrochloride (C₁₇H₂₈N₂O₂·HCl, MW: 344.88):

A local anesthetic derivative, this compound shares the hydrochloride salt but incorporates a diethylaminoethyl ester and a butyloxybenzoate group. Unlike the target compound, Metabutoxycaine’s ester linkage increases hydrolysis susceptibility, limiting its plasma half-life .

3-Hydroxybenzoic Acid (C₇H₆O₃, MW: 140.85):

A simpler aromatic acid, this compound lacks amino groups but serves as a solvent and intermediate. Its hydroxyl group enables radical scavenging, a property absent in the target compound .

Research Findings and Data Gaps

- Biological Activity: No in vivo or in vitro data are reported for the target compound, whereas Metabutoxycaine Hydrochloride has documented anesthetic efficacy .

- Physicochemical Data: Critical parameters (e.g., logP, pKa) for the target compound remain uncharacterized, hindering direct comparison with analogues like 3-(Dimethylamino)butanoic acid hydrochloride, which has a known boiling point .

Biological Activity

3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid hydrochloride, commonly referred to as a derivative of β-amino acids, has garnered attention for its potential biological activities. This compound is part of a broader class of β-amino acids known for their diverse pharmacological properties, including antiviral, antibacterial, and anti-inflammatory effects. The following sections delve into the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

- Molecular Formula : C₅H₁₂ClN₃O₂

- Molecular Weight : 165.62 g/mol

- IUPAC Name : 3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid hydrochloride

This structure contributes to its solubility and interaction with biological targets, which is crucial for its pharmacological efficacy.

Biological Activity Overview

Research indicates that β-amino acids exhibit a range of biological activities due to their ability to modulate various biochemical pathways. The specific activities associated with 3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid hydrochloride include:

Antiviral Activity

Studies have shown that compounds containing β-amino acid moieties can act as effective antiviral agents. For instance:

- Mechanism : They may inhibit viral replication by targeting specific enzymatic pathways.

- Example : A related β-amino acid derivative demonstrated modest neuraminidase inhibition with an IC₅₀ of 50 μM, indicating potential as a lead compound for further development .

Antibacterial Activity

The antibacterial properties of β-amino acids are well-documented:

- Activity Spectrum : Compounds in this class have shown effectiveness against various Gram-positive and Gram-negative bacteria.

- Case Study : A series of derivatives were tested against standard bacterial strains, revealing significant activity compared to traditional antibiotics like oxytetracycline .

Anti-inflammatory Effects

The anti-inflammatory potential of β-amino acids is another area of interest:

- Pathway Modulation : These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation.

- Clinical Relevance : Selective antagonists targeting A₃ adenosine receptors have been linked to reduced inflammation and asthma symptoms .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Antiviral | Neuraminidase inhibition | |

| Antibacterial | Broad-spectrum activity | |

| Anti-inflammatory | Cytokine modulation |

Case Studies

-

Antiviral Efficacy Study

- A study investigated the antiviral effects of various β-amino acid derivatives, including the target compound. Results indicated significant inhibition of viral replication in vitro, suggesting a promising avenue for therapeutic development.

-

Antibacterial Screening

- In a comparative analysis against known antibiotics, derivatives showed enhanced activity against resistant bacterial strains, highlighting their potential as novel antibacterial agents.

Q & A

Q. Methodological Answer :

- Stepwise Peptide Coupling : Utilize carbodiimide reagents (e.g., EDC) with NHS activation for amide bond formation between 3-amino-3-methylbutanoic acid and 3-methylbutanoic acid precursors. Post-synthesis, hydrochloric acid is used for salt formation .

- Optimization : Monitor reaction progress via TLC or HPLC. Purification via recrystallization (e.g., using ethanol/water mixtures) yields >95% purity. Example: A 1-hour stirring at room temperature with HCl in dioxane achieved quantitative conversion in a structurally similar compound .

- Critical Parameters : Control pH during salt formation to avoid undesired byproducts. Validate purity via NMR (e.g., δ ~9.00 ppm for amine protons in DMSO-d6) .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Q. Methodological Answer :

- Analytical Techniques :

- Purity Standards : Aim for ≥98% purity (HPLC) for biological assays. Trace impurities (e.g., unreacted precursors) can interfere with activity studies .

Advanced: How does this compound interact with glutamate receptors, and what experimental models validate its activity?

Q. Methodological Answer :

- Mechanistic Studies :

- In Vitro Binding Assays : Use radiolabeled glutamate (e.g., [³H]-glutamate) in cortical neuron cultures to measure competitive displacement. IC50 values <10 μM suggest high affinity .

- Electrophysiology : Patch-clamp recordings in hippocampal slices quantify NMDA/AMPA receptor modulation. Example: Dose-dependent inhibition of postsynaptic currents indicates antagonist activity .

- Contradiction Resolution : If in vitro activity conflicts with in vivo results (e.g., poor blood-brain barrier penetration), employ pharmacokinetic profiling (LC-MS/MS) to assess brain bioavailability .

Advanced: How can researchers resolve contradictions in spectroscopic data between synthetic batches?

Q. Methodological Answer :

- Root-Cause Analysis :

- Impurity Profiling : Compare HPLC chromatograms of discrepant batches. Peaks at Rt 8.2 min may indicate residual NHS ester byproducts .

- Isotopic Labeling : Synthesize a ¹³C-labeled analog to confirm ambiguous NMR signals (e.g., overlapping methyl resonances) .

- Mitigation : Optimize reaction stoichiometry (e.g., EDC:NHS ratio 1:1.2) and ensure anhydrous conditions to suppress side reactions .

Basic: What storage conditions ensure long-term stability of this compound?

Q. Methodological Answer :

- Storage Protocol :

- Validation : Periodic HPLC analysis (every 6 months) confirms stability. Degradation products (e.g., free acid) elute earlier than the parent compound .

Advanced: What are the design considerations for derivatives targeting enhanced CNS penetration?

Q. Methodological Answer :

- Structural Modifications :

- Lipophilicity Adjustment : Introduce halogen substituents (e.g., fluorine) to increase logP from ~1.5 to ~2.5, improving blood-brain barrier permeability .

- Prodrug Strategies : Esterify carboxylic acid groups (e.g., methyl ester) to enhance passive diffusion, followed by enzymatic hydrolysis in the brain .

- Validation :

Basic: How can researchers assess the compound’s solubility for in vitro assays?

Q. Methodological Answer :

- Solubility Profiling :

- Workaround : Use cyclodextrin-based solubilizers (e.g., HP-β-CD) to increase solubility by 5–10 fold without altering bioactivity .

Advanced: What computational methods predict the compound’s binding modes to neurological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.